2-methoxy-N-(2-methylpropyl)pyridin-3-amine
Description
2-Methoxy-N-(2-methylpropyl)pyridin-3-amine is a pyridine derivative featuring a methoxy group at the 2-position and a 2-methylpropyl (isobutyl) amine substituent at the 3-position. The methoxy group contributes electron-withdrawing effects, while the bulky 2-methylpropyl substituent may influence solubility, stability, and steric interactions in biological systems.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)7-12-9-5-4-6-11-10(9)13-3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
SQGYEJNFCIHAES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methylpropyl)pyridin-3-amine typically involves the reaction of 2-methoxypyridine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 2-methoxy-N-(2-methylpropyl)pyridin-3-amine are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-methylpropyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-Methoxy-N-(2-methylpropyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Insights
- Pyrazine vs. Pyridine Core : The pyrazine analog () exhibits enhanced stability during storage due to its aromatic nitrogen-rich core, whereas pyridine derivatives like the target compound may display varied solubility and reactivity due to fewer nitrogen atoms .
- Thiazole Derivatives : The 2-methylpropyl group in thiazole compounds () enhances volatility and flavor potency, suggesting that similar substituents in pyridines could influence fragrance or bioactivity .
Physicochemical Properties
- Solubility : Pyridine derivatives with bulky alkyl groups (e.g., 2-methylpropyl) often exhibit improved lipophilicity compared to polar analogs like N-(2-methoxyphenyl)pyridin-3-amine (). However, excessive bulk may reduce solubility in polar solvents like acetonitrile, as observed in structurally related compounds () .
- Stability : The methoxy group in the target compound may enhance oxidative stability, akin to 2-methoxy-3-(2-methylpropyl)pyrazine, which retains stability during storage despite declining concentrations () .
Biological Activity
2-Methoxy-N-(2-methylpropyl)pyridin-3-amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-methoxy-N-(2-methylpropyl)pyridin-3-amine can be summarized as follows:
- Molecular Formula : C_10H_14N_2O
- Molecular Weight : 178.23 g/mol
- IUPAC Name : 2-methoxy-N-(2-methylpropyl)pyridin-3-amine
This compound features a pyridine ring substituted with a methoxy group and an N-(2-methylpropyl) side chain, which contributes to its unique biological properties.
GPR40 Agonist Activity
Research indicates that 2-methoxy-N-(2-methylpropyl)pyridin-3-amine exhibits significant GPR40 (G protein-coupled receptor 40) agonist activity. This receptor is primarily involved in the regulation of glucose metabolism and insulin secretion, making it a target for diabetes treatment. In vitro studies have shown that this compound promotes GLP-1 (glucagon-like peptide-1) secretion, which is crucial for enhancing insulin sensitivity and lowering blood glucose levels .
Pharmacological Studies
A recent patent document highlights the pharmacological potential of 2-methoxy-N-(2-methylpropyl)pyridin-3-amine as a therapeutic agent for metabolic disorders. The compound was found to enhance GPR40 receptor activity significantly, suggesting its utility in treating conditions like type 2 diabetes .
In another study focusing on pyridine derivatives, it was noted that similar compounds displayed favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for drug development .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
